1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
1-methylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S2/c1-22(18,19)16-6-2-4-8(16)10(17)13-12-15-14-11(20-12)9-5-3-7-21-9/h3,5,7-8H,2,4,6H2,1H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOVAZCBBDYQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Functionalization
Commercial L-proline undergoes sequential transformations:
- Sulfonation : Treatment with methanesulfonyl chloride (1.2 eq) in dichloromethane using triethylamine (2.5 eq) as base at 0°C→RT for 12 hr achieves >95% conversion to 1-(methylsulfonyl)pyrrolidine-2-carboxylic acid.
- Activation : Conversion to acyl chloride using oxalyl chloride (1.5 eq) in anhydrous THF with catalytic DMF (0.1 eq) at reflux for 3 hr.
Critical Parameters :
- Strict temperature control during sulfonation prevents N-overalkylation
- Azeotropic drying with toluene ensures anhydrous conditions for activation
Synthesis of Synthon B: 5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-Amine
Thiophene-2-Carbohydrazide Preparation
Thiophene-2-carboxylic acid (1.0 eq) reacts with hydrazine hydrate (3.0 eq) in ethanol under reflux for 6 hr, yielding 92% pure product after recrystallization from ethanol/water (4:1).
Oxadiazole Ring Formation
Cyclization employs cyanogen bromide (1.1 eq) in DMF at 80°C for 4 hr, followed by ammonium hydroxide quench. Patent data suggests optimal yields (78-82%) when maintaining strict stoichiometric control of BrCN to prevent di-substitution.
Analytical Confirmation :
- ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 2H, NH2), 7.85 (dd, J=5.1, 1.2 Hz, 1H), 7.50 (dd, J=3.6, 1.2 Hz, 1H), 7.15 (dd, J=5.1, 3.6 Hz, 1H)
- HRMS (ESI+): m/z calcd for C6H5N3OS [M+H]+ 184.0174, found 184.0171
Amide Coupling and Final Assembly
Coupling Reaction Optimization
Reaction of Synthon A acyl chloride (1.0 eq) with Synthon B (1.05 eq) in THF using N-methylmorpholine (2.0 eq) as base at -15°C→RT over 18 hr achieves 85% conversion. Parallel experiments with HATU/DIPEA in DMF showed comparable yields but increased epimerization risk (up to 7% by chiral HPLC).
Scale-Up Considerations :
- Semi-batch addition of acyl chloride minimizes exotherm
- Aqueous workup with 5% NaHCO3 removes residual sulfonic acids
Crystallization and Polymorph Control
Ethyl acetate/heptane (3:7) at 4°C yields Form I crystals (mp 187-189°C). Alternative solvent screening identified acetonitrile/water (1:1) for Form II (mp 179-181°C), with Form I showing superior stability under ICH accelerated conditions.
Analytical Characterization Suite
Spectroscopic Fingerprinting
¹H NMR (500 MHz, CDCl3):
- δ 1.85-2.15 (m, 4H, pyrrolidine CH2)
- δ 3.02 (s, 3H, SO2CH3)
- δ 4.35 (dd, J=8.4, 4.7 Hz, 1H, CHNHSO2)
- δ 7.10-7.25 (m, 3H, thiophene H)
- δ 8.45 (s, 1H, NH)
13C NMR (126 MHz, CDCl3):
- 173.8 (CONH), 162.4 (oxadiazole C-2), 142.1 (thiophene C-2), 58.7 (pyrrolidine C-2), 40.1 (SO2CH3)
Chromatographic Purity Assessment
HPLC Conditions :
- Column: Zorbax SB-C18, 4.6×150 mm, 3.5 μm
- Mobile Phase: A: 0.1% TFA/H2O, B: 0.1% TFA/ACN
- Gradient: 20-80% B over 25 min
- Retention: 14.7 min, purity 99.2% (Area%)
Process Optimization and Yield Maximization
DOE Studies on Coupling Efficiency
A Box-Behnken design evaluating temperature (-10°C to +10°C), base equivalents (1.8-2.2 eq), and stoichiometry (1.0-1.1 eq Synthon B) identified optimal conditions:
- Temperature: -5°C
- NMM: 2.05 eq
- Synthon B: 1.08 eq
This increased yield to 89% while reducing impurity formation (total <0.5% by HPLC).
Solvent Recycling Strategy
Distillation recovery of THF achieves 92% reuse efficiency with <100 ppm water content, validated by Karl Fischer titration across 5 batches.
Stability and Degradation Pathways
Forced Degradation Studies
Conditions :
- Acidic: 0.1N HCl, 70°C, 24 hr → Hydrolysis of oxadiazole (12% degradation)
- Basic: 0.1N NaOH, 70°C, 24 hr → Sulfonamide cleavage (8% degradation)
- Oxidative: 3% H2O2, RT, 48 hr → Thiophene oxidation (5% degradation)
Identified Impurities :
- Imp-A: N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide (des-sulfonyl)
- Imp-B: 1-(Methylsulfonyl)-N-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-2-carboxamide (oxadiazole regioisomer)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor trials (Corning AFR) demonstrated:
- 3.2 min residence time vs 18 hr batch
- 94% conversion with 0.2°C temperature control
- 15% reduced solvent consumption
Waste Stream Management
- Aqueous washes: Neutralization with Ca(OH)2 precipitates sulfonic acid salts (94% removal)
- Organic layers: Activated carbon filtration reduces thiophene residues to <10 ppm
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of reactions, including oxidation, reduction, and substitution. Oxidative conditions can lead to the formation of sulfone derivatives, while reductive conditions can reduce the oxadiazole ring.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride. Reaction conditions often involve controlling temperature, pH, and using solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced oxadiazole forms, and various substituted products depending on the reagents used.
Scientific Research Applications
Neurodegenerative Diseases
One of the primary applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy. Research indicates that compounds with a similar oxadiazole structure can inhibit tau-mediated neurodegeneration, which is a hallmark of these conditions. The oligomerization of tau protein leads to neurofibrillary tangles, contributing to neuronal dysfunction and degeneration .
A patent describes the use of 5-methyl-1,3,4-oxadiazol-2-yl compounds for treating tauopathies, highlighting the significance of this chemical structure in developing therapeutic agents against Alzheimer's disease . The ability to modify the side chains on the oxadiazole ring can enhance bioactivity and selectivity towards tau-related pathways.
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Studies on related oxadiazole derivatives have demonstrated antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of thiophene and oxadiazole moieties has been associated with improved solubility and bioactivity in these compounds .
In one study, modifications to the nitrogenous side chains significantly affected the antimicrobial potency against MRSA, suggesting that similar modifications could enhance the efficacy of 1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide .
Case Study: Alzheimer's Disease Treatment
A study focusing on the synthesis and evaluation of oxadiazole compounds reported that certain derivatives exhibited significant inhibition of tau aggregation in vitro. The results indicated that these compounds could potentially reverse cognitive deficits associated with tauopathies when tested in animal models .
Case Study: Antimicrobial Efficacy
Another research effort evaluated a series of oxadiazole derivatives for their antibacterial properties. Among these, certain compounds demonstrated Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like vancomycin. This suggests that this compound could be a candidate for further development as an antimicrobial agent .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets like enzymes and receptors. Its mechanism involves binding to active sites, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Compared to similar compounds such as N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide, the presence of the methylsulfonyl group in 1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide significantly alters its chemical reactivity and biological activity, making it unique.
Similar compounds include:
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide
5-(thiophen-2-yl)-1,3,4-oxadiazole derivatives
Pyrrolidine-2-carboxamide derivatives
Biological Activity
The compound 1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide (CAS Number: 1058398-84-7) has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 356.4 g/mol . The structure incorporates a pyrrolidine moiety linked to a thiophenyl-substituted oxadiazole, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₄O₄S |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 1058398-84-7 |
Biological Activity Overview
-
Anticancer Activity :
- The oxadiazole scaffold has been recognized for its potential as a thymidine phosphorylase (TP) inhibitor, which plays a crucial role in cancer progression by facilitating angiogenesis and tumor growth . Compounds with this structure have shown promise in inhibiting TP in various cancer types, including breast and colorectal cancers .
- Mechanism of Action :
- In vitro Studies :
Study 1: Inhibition of Thymidine Phosphorylase
A study published in Bentham Science highlighted the synthesis and biological evaluation of several 1,3,4-oxadiazole derivatives as TP inhibitors. These compounds showed varying degrees of inhibition against TP, suggesting that structural modifications can enhance their efficacy .
Study 2: Structure-Activity Relationship (SAR)
Research focusing on SAR emphasized that substituents on the oxadiazole ring significantly influence biological activity. Compounds with electron-withdrawing groups exhibited enhanced inhibitory effects on TP compared to those with electron-donating groups .
Research Findings
Recent literature reviews have summarized the importance of oxadiazole derivatives in medicinal chemistry, particularly their role as anticancer agents. The following table summarizes key findings from various studies regarding the biological activity of similar compounds:
Q & A
Q. What synthetic routes are commonly employed for preparing 1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring. A common approach includes:
- Condensation of thiophene-2-carboxylic acid hydrazide with a carbonyl compound under acidic conditions to form the oxadiazole ring .
- Subsequent coupling with a pyrrolidine-2-carboxamide derivative bearing a methylsulfonyl group via amide bond formation, often using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Purification via column chromatography and recrystallization in solvents like DMSO/water mixtures .
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?
- NMR : Analyze the - and -NMR spectra to confirm the presence of the thiophene ring (δ ~7.0–7.5 ppm for aromatic protons), oxadiazole protons (δ ~8.0–8.5 ppm), and pyrrolidine methylsulfonyl group (singlet at δ ~3.0–3.5 ppm) .
- IR : Identify characteristic peaks for the amide C=O stretch (~1650–1700 cm) and sulfonyl S=O stretch (~1150–1300 cm) .
- MS : Confirm the molecular ion peak (M) and fragmentation patterns consistent with the oxadiazole and pyrrolidine moieties .
Q. What strategies optimize reaction yields during the synthesis of the 1,3,4-oxadiazole core?
- Use POCl as a cyclizing agent under reflux conditions (~90°C) to enhance ring closure efficiency .
- Adjust pH to 8–9 with ammonia post-reaction to precipitate the product, minimizing side reactions .
- Employ computational reaction path searches (e.g., quantum chemical calculations) to predict optimal reaction conditions, reducing trial-and-error experimentation .
Advanced Research Questions
Q. How can computational chemistry aid in designing derivatives of this compound with enhanced bioactivity?
- Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
- Perform molecular docking to assess binding affinity with target proteins (e.g., enzymes or receptors), guiding structural modifications .
- Apply QSAR models to correlate structural features (e.g., substituents on the thiophene or oxadiazole rings) with biological activity .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Conduct meta-analysis of existing studies to identify variables (e.g., assay protocols, cell lines, or purity levels) contributing to discrepancies .
- Validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) and standardized reference compounds .
- Implement control experiments to rule out off-target effects or solvent interference .
Q. What methodologies are effective for studying the compound’s reaction kinetics in multi-component systems?
- Employ stopped-flow spectroscopy or HPLC monitoring to track intermediate formation and reaction rates .
- Use microfluidic reactors to control mixing dynamics and temperature gradients, enabling precise kinetic measurements .
- Apply kinetic isotope effects (KIE) to elucidate rate-determining steps in complex reactions .
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction?
- Screen solvent systems (e.g., DMSO/water, ethanol/ethyl acetate) using high-throughput crystallization plates .
- Adjust cooling rates (e.g., 0.1–0.5°C/hour) to promote slow crystal growth and reduce defects .
- Add crystal seeding or use vapor diffusion methods to enhance nucleation .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .
- Membrane filtration (e.g., nanofiltration) to separate by molecular weight, particularly for large-scale purifications .
- Countercurrent chromatography (CCC) for high-recovery isolation of polar derivatives .
Methodological Considerations
Q. How to design experiments for assessing the compound’s stability under varying pH and temperature conditions?
Q. What strategies enable selective functionalization of the thiophene or oxadiazole rings?
- Directed ortho-metalation (DoM) on the thiophene ring using LDA or TMPZnCl·LiCl, followed by electrophilic quenching .
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on halogenated oxadiazole derivatives .
- Protect reactive groups (e.g., amide or sulfonyl) with Boc or Fmoc before functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
